REACTION_CXSMILES
|
[C:1]1(O)[N:6]=[N:5][CH:4]=[C:3]2[CH:7]=[N:8][CH:9]=[CH:10][C:2]=12.P(Br)(Br)(Br)=O.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:1]1[N:6]=[N:5][CH:4]=[C:3]2[CH:7]=[N:8][CH:9]=[CH:10][C:2]=12
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
C1(=C2C(=CN=N1)C=NC=C2)O
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 80 C 2
|
Type
|
CUSTOM
|
Details
|
Solid still stuck to walls of flask
|
Type
|
TEMPERATURE
|
Details
|
refluxed 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated in-vacuo
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with ice
|
Type
|
CUSTOM
|
Details
|
the brown solid collected
|
Type
|
ADDITION
|
Details
|
a mixture of the title compound and 1-bromopyrido[3,4-d]pyridazine (22 mg)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C2C(=CN=N1)C=NC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |